N(6)-Hydroxymethyladenosine

Übersicht

Beschreibung

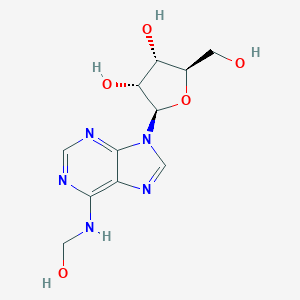

N(6)-Hydroxymethyladenosine is a modified nucleoside derived from adenosine, where a hydroxymethyl group is attached to the nitrogen at the sixth position of the adenine ring. This compound is of significant interest due to its potential biological and chemical applications, particularly in the fields of molecular biology and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N(6)-Hydroxymethyladenosine typically involves the hydroxymethylation of adenosine. One common method includes the reaction of adenosine with formaldehyde under basic conditions, followed by purification steps to isolate the desired product. The reaction can be represented as follows: [ \text{Adenosine} + \text{Formaldehyde} \rightarrow \text{this compound} ]

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and reaction time, to maximize yield and purity. Advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to ensure the compound’s quality.

Analyse Chemischer Reaktionen

Types of Reactions: N(6)-Hydroxymethyladenosine can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The compound can be reduced to form N(6)-methyladenosine.

Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Various nucleophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: N(6)-Carboxyadenosine

Reduction: N(6)-Methyladenosine

Substitution: Various substituted adenosine derivatives

Wissenschaftliche Forschungsanwendungen

N(6)-Hydroxymethyladenosine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its role in epigenetic modifications and gene expression regulation.

Medicine: Potential therapeutic applications include its use as an antiviral or anticancer agent.

Industry: It can be used in the development of novel pharmaceuticals and biotechnological tools.

Wirkmechanismus

The mechanism of action of N(6)-Hydroxymethyladenosine involves its incorporation into nucleic acids, where it can affect the structure and function of DNA and RNA. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the stability and recognition of nucleic acid sequences. This can lead to changes in gene expression and cellular function.

Vergleich Mit ähnlichen Verbindungen

N(6)-Methyladenosine: Similar structure but with a methyl group instead of a hydroxymethyl group.

N(6)-Formyladenosine: Contains a formyl group at the sixth position.

N(6)-Acetyladenosine: Features an acetyl group at the sixth position.

Uniqueness: N(6)-Hydroxymethyladenosine is unique due to the presence of the hydroxymethyl group, which provides distinct chemical reactivity and biological activity compared to its analogs. This modification can lead to different interactions with enzymes and nucleic acids, making it a valuable tool in biochemical research and potential therapeutic applications.

Biologische Aktivität

N(6)-Hydroxymethyladenosine (hm6A) is a recently identified RNA modification that arises from the oxidative demethylation of N(6)-methyladenosine (m6A). This modification plays a significant role in various biological processes, including gene expression regulation, cellular signaling, and the modulation of RNA stability. This article delves into the biological activity of hm6A, supported by relevant data tables, case studies, and detailed research findings.

Formation and Stability of this compound

The conversion of m6A to hm6A is catalyzed primarily by the fat mass and obesity-associated protein (FTO), which operates in a stepwise manner. FTO utilizes iron (Fe²⁺) and α-ketoglutarate as cofactors to facilitate this oxidation process. The stability of hm6A is notable; it has a half-life of approximately 3 hours in aqueous solutions under physiological conditions, allowing it to persist long enough to exert biological effects .

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Chemical Structure | C₁₁H₁₅N₅O₃ |

| Formation Enzyme | FTO |

| Half-life | ~3 hours |

| Detection Methods | HPLC, LC-MS/MS |

Gene Expression Regulation

Research indicates that hm6A can modulate RNA-protein interactions, thereby influencing gene expression. The presence of hm6A affects the binding affinity of various RNA-binding proteins (RBPs), which can alter RNA splicing, stability, and translation efficiency . For example, studies have shown that increased levels of hm6A correlate with enhanced expression of oncogenes in certain cancers, suggesting its role in tumorigenesis .

Case Study: Lung Carcinoma

In a study examining lung carcinoma tissues, researchers found a significant increase in hm6A levels compared to adjacent normal tissues. This increase was associated with elevated expression of the ALKBH1 protein, which also plays a role in the hydroxylation process of m6A derivatives. The findings suggest that hm6A may contribute to the progression of lung cancer by enhancing the stability and translation of oncogenic mRNAs .

Interaction with Other Modifications

hm6A is part of a broader network involving other RNA modifications such as m6A and N(6)-formyladenosine (f6A). The interplay between these modifications is crucial for fine-tuning RNA metabolism. For instance, while m6A is known for promoting mRNA degradation, hm6A appears to stabilize certain transcripts by preventing their decay .

Implications in Disease

The dysregulation of hm6A has been implicated in various diseases beyond cancer, including metabolic disorders and neurological conditions. The FTO enzyme's activity, which converts m6A to hm6A and f6A, has been linked to obesity and related metabolic syndromes due to its role in regulating energy homeostasis .

Future Directions

Ongoing research aims to elucidate the precise mechanisms through which hm6A influences cellular functions. Understanding its role could provide insights into therapeutic strategies targeting RNA modifications for disease intervention.

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(hydroxymethylamino)purin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c17-1-5-7(19)8(20)11(21-5)16-3-14-6-9(15-4-18)12-2-13-10(6)16/h2-3,5,7-8,11,17-20H,1,4H2,(H,12,13,15)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSMLAYSJRQEGM-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60913006 | |

| Record name | N-(Hydroxymethyl)-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60913006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98897-14-4 | |

| Record name | N(6)-Hydroxymethyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098897144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Hydroxymethyl)-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60913006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.